GSK-3beta Inhibitor II

Übersicht

Beschreibung

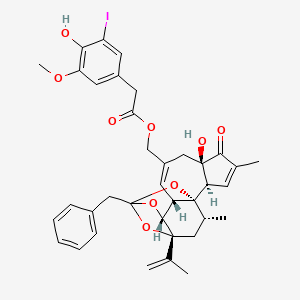

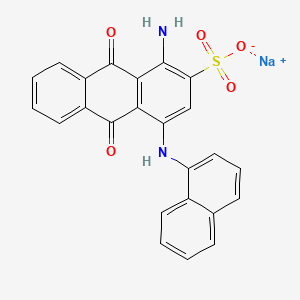

GSK-3beta Inhibitor II is a potent, selective, and orally active inhibitor of GSK-3beta . It is a cell-permeable, 3-hydroxychromone derived compound . GSK-3beta is a highly conserved multifunctional serine/threonine protein kinase widely expressed in many tissues . Abnormal regulation and expression of GSK-3beta is associated with an increased susceptibility towards bipolar disorder .

Molecular Structure Analysis

GSK-3beta Inhibitor II is a thiazole-containing urea compound . It interacts with critical binding elements in the GSK-3 substrate binding site .

Chemical Reactions Analysis

GSK-3beta Inhibitor II has shown to inhibit GSK-3beta with high potency . Inhibition is competitive with respect to ATP . It does not show any inhibitory effect on a panel of 15 other protein kinases, including AMPK and Akt .

Physical And Chemical Properties Analysis

GSK-3beta Inhibitor II is a cell-permeable compound . It has a molecular weight of 318.35 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

GSK-3β inhibitors have been used in the treatment of various types of cancer . They have been shown to enhance the antitumoral capacity of CD8+ memory stem T cells both in vitro and in vivo . In addition, GSK-3β inhibitors have been explored for their effects in cancer treatment .

Alzheimer’s Disease Treatment

GSK-3β inhibitors could be employed to target Alzheimer’s disease . Studies have shown that inhibiting GSK-3β can improve memory deficits and cognitive function of the aging mice model .

Parkinson’s Disease Treatment

Parkinson’s disease is another key disease that GSK-3β inhibitors could be used to treat . The inhibitors play a role in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .

Inflammation Treatment

GSK-3β inhibitors have been proven to have very effective anti-inflammatory properties . They can be used to treat different prevalent diseases such as neurodegenerative diseases .

Type-II Diabetes Treatment

Type-II diabetes is another disease that GSK-3β inhibitors could be used to treat . The inhibitors play a role in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .

Mood and Behavior Disorders Treatment

Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed. Even more conspicuous is the dramatic increase in the indications that were tested from mood and behavior disorders .

Autism and Cognitive Disabilities Treatment

GSK-3 inhibitors have been tested for autism and cognitive disabilities . Clinical and pre-clinical studies were largely expanded uncovering new mechanisms and novel insights into the contribution of GSK-3 to neurodegeneration and central nerve system (CNS)-related disorders .

Brain Injury and Pain Treatment

Brain injury and pain are other indications that were tested for GSK-3 inhibitors . The inhibitors have shown potential in treating multiple pathological conditions .

Wirkmechanismus

Target of Action

The primary target of GSK-3 Inhibitor II is Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a highly conserved protein serine/threonine kinase that plays a central role in a wide variety of cellular processes . It exists as two isozymes that are encoded by two separate genes, GSK-3α and GSK-3β .

Mode of Action

GSK-3 Inhibitor II interacts with its target, GSK-3, by inhibiting its activity . GSK-3 targeted phosphorylation typically inhibits the activity of the substrate, leading to attenuation of the signaling pathway . Hence, active GSK-3 maintains cellular homeostasis, while its inhibition by GSK-3 Inhibitor II stimulates biological responses .

Biochemical Pathways

GSK-3 Inhibitor II affects multiple key cell-signaling pathways. GSK-3 is often considered a component of the PI3K/PTEN/AKT/GSK-3/mTORC1 pathway as GSK-3 is frequently phosphorylated by AKT which regulates its inactivation . Moreover, GSK-3 also interacts with WNT/β-catenin signaling and β-catenin and other proteins in this pathway are targets of GSK-3 . GSK-3 can modify NF-κB activity which is often expressed at high levels in cancer cells .

Pharmacokinetics

It’s known that the development of gsk-3 inhibitors has been a focus in treating multiple pathological conditions , suggesting ongoing research into their pharmacokinetic properties.

Result of Action

The inhibition of GSK-3 by GSK-3 Inhibitor II has various molecular and cellular effects. It stimulates biological responses by attenuating the signaling pathway . In diabetes, GSK-3β inhibitors increase insulin sensitivity, glycogen synthesis, and glucose metabolism in skeletal muscles, and reduce obesity by affecting the adipogenesis process .

Action Environment

It’s known that gsk-3 inhibitors have been biologically evaluated in vitro and in vivo in different screening models , suggesting that various environmental factors could potentially influence their action.

Safety and Hazards

Zukünftige Richtungen

GSK-3beta Inhibitor II has potential therapeutic applications in treating multiple pathological disorders such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and more . There is a great interest in developing potent and safe GSK-3 inhibitors in clinical practice . The development of substrate competitive inhibitors (SCIs) for other protein kinases is proposed .

Eigenschaften

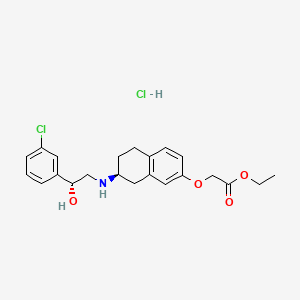

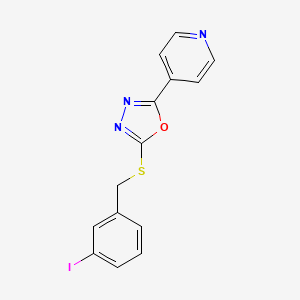

IUPAC Name |

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHRPGSSSVYBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424894 | |

| Record name | GSK-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GSK-3 Inhibitor II | |

CAS RN |

478482-75-6 | |

| Record name | GSK-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1662939.png)

![Benzaldehyde, 3-chloro-, [(3-chlorophenyl)methylene]hydrazone](/img/structure/B1662941.png)

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)

![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)